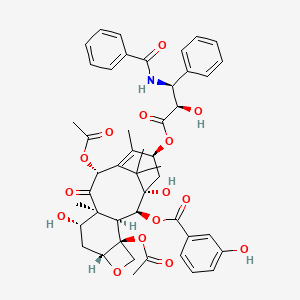

2-M-Hydroxy paclitaxel

Description

Properties

Molecular Formula |

C47H51NO15 |

|---|---|

Molecular Weight |

869.9 g/mol |

IUPAC Name |

[(1S,2S,3S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 3-hydroxybenzoate |

InChI |

InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-14-9-7-10-15-27)48-41(55)28-16-11-8-12-17-28)22-47(58)40(62-42(56)29-18-13-19-30(51)20-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31-,32-,33+,35-,36+,37+,38+,40-,45+,46-,47+/m0/s1 |

InChI Key |

YTVVLBOPTWJFCT-YUKVPPSFSA-N |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC(=CC=C7)O)(CO4)OC(=O)C)O)C)OC(=O)C |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC(=CC=C7)O)(CO4)OC(=O)C)O)C)OC(=O)C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Methodologies for 2 M Hydroxy Paclitaxel

Strategies for the Total Synthesis of Paclitaxel (B517696) Scaffolds Relevant to Hydroxylated Derivatives

The total synthesis of paclitaxel is a significant achievement in organic chemistry, with multiple research groups developing distinct pathways. wikipedia.org These routes are notable for their complexity and length, often involving numerous steps and expensive reagents, which makes them generally unsuitable for industrial-scale production. nih.gov However, they provide a foundation for creating derivatives not found in nature. wikipedia.org

Key total synthesis strategies that could be adapted for hydroxylated derivatives include:

Convergent Synthesis: This approach involves synthesizing different parts of the molecule separately before joining them. For example, the Nicolaou synthesis joins an A-ring and C-ring precursor to form an ABC ring system, to which the D-ring is later attached. wikipedia.org The Danishefsky synthesis converges a C-ring precursor with a D-ring, which is then joined with an A-ring precursor. wikipedia.org Such strategies would allow for the use of a pre-hydroxylated C2-benzoyl unit (or a precursor that can be easily converted to it) during the assembly process.

Linear Synthesis: In this approach, the rings are built sequentially. The Holton synthesis, for instance, starts from a precursor molecule, patchoulol, and builds the AB ring system, followed by the C and then the D ring. wikipedia.org

Late-Stage C-H Functionalization: Modern synthetic methods could potentially be applied to introduce a hydroxyl group onto the paclitaxel scaffold in the final stages of a total synthesis, although this remains a significant challenge due to the molecule's many reactive sites.

B-Ring Closure: A recent approach by Li and colleagues involves forming the challenging eight-membered B-ring via a C1-C2 bond formation. nih.gov This synthesis also features a tandem C2-benzoate formation and C13 side chain installation, a step that could be modified to incorporate a hydroxylated benzoyl group. nih.gov

| Principal Investigator | Year Reported | Strategy Type | Key Precursor | Potential for Hydroxylation |

|---|---|---|---|---|

| Holton | 1994 | Linear (AB → C → D) | Patchoulol | Modification of benzoylating agent in late stages. |

| Nicolaou | 1994 | Convergent (A + C → ABC → D) | Mucic acid | Use of a pre-functionalized aromatic piece for C-ring synthesis. |

| Danishefsky | 1996 | Convergent (C + D → CD → A → ABCD) | Wieland-Miescher ketone | Incorporation of a modified A-ring precursor containing the C2-benzoyl group. |

| Li | 2021 | Convergent (B-ring closure) | Commercial ketone | Introduction of a modified benzoyl group during the tandem C2-benzoate formation step. nih.gov |

Semisynthetic Routes to Hydroxylated Paclitaxel Analogs from Precursor Compounds

Semisynthesis, which uses naturally abundant precursors, is the primary commercial source of paclitaxel. nih.govmdpi.com These methods are also highly adaptable for creating analogs like 2-M-Hydroxy Paclitaxel. The most common starting materials are baccatin (B15129273) III and 10-deacetylbaccatin III (10-DAB), which are extracted from the needles and twigs of yew trees. nih.govmdpi.com

The core of most semisynthetic routes is the esterification of the C13-hydroxyl group of a protected baccatin III derivative with a protected C13 side chain. mdpi.com The synthesis of this compound has been achieved via a selective deacylation-reacylation protocol. acs.orgacs.org This process begins with paclitaxel itself or with baccatin III.

The key steps involve:

Selective Protection: The reactive hydroxyl groups of paclitaxel, particularly at C2' and C7, must be protected to allow for selective modification at the C2 position.

Debenzoylation: The benzoyl group at C2 is selectively removed, often using a base like anhydrous potassium hydroxide, to yield 2-debenzoylpaclitaxel. acs.org

Reacylation: The free hydroxyl group at C2 is then acylated with a modified benzoic acid. For this compound, 3-(benzyloxy)benzoic acid is used in a coupling reaction promoted by DCC/DMAP. acs.orgacs.org

Deprotection: The protecting groups on the hydroxyl functionalities and the benzyloxy group on the new C2-benzoyl moiety are removed to yield the final product. acs.org For example, silyl protecting groups can be removed with pyridinium hydrofluoride, and the benzyl group via hydrogenolysis. acs.org

Direct, site-selective chemical hydroxylation of the paclitaxel molecule is exceptionally difficult due to the presence of multiple potentially reactive C-H bonds. Therefore, the most effective and widely reported strategy for introducing a hydroxyl group at a specific position on the aromatic rings is the deacylation-reacylation method described above. acs.orgacs.org

This multi-step approach circumvents the challenges of direct oxidation by temporarily removing the acyl group, allowing for the introduction of a new, pre-hydroxylated (but protected) acyl group. This ensures that hydroxylation occurs only at the desired position. For the synthesis of the C3'-phenyl-hydroxylated metabolite, a different strategy is used where the modified side-chain is synthesized first and then attached to the baccatin III core. acs.orgacs.org

The success of semisynthetic routes to hydroxylated paclitaxel analogs hinges on a robust protecting group strategy. oup.com Paclitaxel has several hydroxyl groups of varying reactivity that must be selectively masked and unmasked. oup.com

Commonly used protecting groups and strategies include:

Silyl Ethers: These are widely used for protecting alcohol groups. oup.com Different silyl groups offer varying levels of steric bulk and stability, allowing for selective protection and deprotection. oup.com

Triethylsilyl (TES): Often used to protect the C7-hydroxyl group. doi.org

tert-Butyldimethylsilyl (TBDMS): A bulkier group used to protect the C2'-hydroxyl group. acs.org

Selective Protection Procedure: A one-flask procedure can be used to selectively protect the hydroxyl groups of paclitaxel. By adding tert-butyldimethylsilyl chloride first, the more reactive C2'-hydroxyl group is silylated. Subsequent addition of triethylsilyl chloride then protects the C7-hydroxyl group. acs.org This differential protection is key to enabling the selective debenzoylation at C2. acs.org

Other Protecting Groups: For specific applications, other groups like the 2,2,2-trichloroethylchloroformate (Troc) group have been used for C-7 protection. google.com

| Hydroxyl Position | Common Protecting Group | Abbreviation | Rationale for Use |

|---|---|---|---|

| C2' | tert-Butyldimethylsilyl | TBDMS | Protects the most reactive hydroxyl group; bulkier than TES. acs.org |

| C7 | Triethylsilyl | TES | Selectively protects the C7-OH after C2'-OH protection. acs.org |

| C7 | 2,2,2-trichloroethylchloroformate | Troc | Alternative protecting group for the C7 position. google.com |

| 3-OH on Benzoyl Group | Benzyl ether | Bn | Protects the phenolic hydroxyl during coupling; removed by hydrogenolysis. acs.org |

Enzymatic and Biocatalytic Approaches for the Introduction of Hydroxyl Groups

In humans, paclitaxel is metabolized by cytochrome P450 (CYP) enzymes, which introduce hydroxyl groups at specific positions. acs.orgnih.gov This natural process provides a blueprint for enzymatic and biocatalytic synthesis strategies. The primary enzymes involved are CYP2C8 and CYP3A4. acs.orgnih.gov

CYP2C8: This enzyme is responsible for the formation of 6α-hydroxypaclitaxel, the major human metabolite, through alkane hydroxylation at the C6 position. acs.orgnih.govnih.gov The C7-hydroxyl group of paclitaxel plays a key catalytic role in this process, assisting in both the hydrogen abstraction and rebound steps of the reaction. acs.orghku.hk

CYP3A4: This enzyme catalyzes aromatic hydroxylation at the para-position of the C3'-phenyl ring, leading to 3'-p-hydroxypaclitaxel. acs.orgnih.gov

Taxane (B156437) Biosynthesis Pathway Enzymes: Research into the natural biosynthetic pathway of paclitaxel in Taxus species has identified several hydroxylase enzymes. nih.govfrontiersin.org One such enzyme, identified as TB506, is a cytochrome P450-like hydroxylase responsible for the hydroxylation of the C13 side chain, one of the final steps in paclitaxel biosynthesis. nih.govfrontiersin.org The identification of such enzymes opens the door to using them in engineered systems for producing specific hydroxylated taxanes. nih.govfrontiersin.org

While the direct enzymatic synthesis of this compound has not been prominently reported, the existing knowledge of P450-catalyzed hydroxylations provides a strong basis for future enzyme engineering and screening efforts to achieve this transformation.

Molecular and Cellular Mechanism of Action of 2 M Hydroxy Paclitaxel

Comparative Analysis of the Mechanism of Action with Parent Paclitaxel (B517696)

Variances in Microtubule Stabilization Potency

The biological activity of paclitaxel is intrinsically linked to its ability to bind to the β-tubulin subunit of microtubules, thereby stabilizing them and arresting the cell cycle. The C-2 benzoyl group is a critical component for this interaction, fitting into a hydrophobic pocket within β-tubulin. sci-hub.se Docking studies have confirmed that the C-2 benzoyl group is an essential group for microtubule binding. nih.gov Therefore, any modification to this group, such as the addition of a hydroxyl group, can be expected to alter the binding affinity and, consequently, the microtubule stabilization potency.

Research into analogues of paclitaxel with modifications at the C-2 position has demonstrated that changes to the benzoyl group can significantly impact activity. For instance, the analogue 2-debenzoyl-2-(m-azidobenzoyl)paclitaxel was found to be substantially more active than paclitaxel in promoting tubulin assembly. nih.gov This suggests that the meta position of the C-2 benzoyl ring is a site where modifications can enhance the drug's primary function.

While direct experimental data for 2-M-Hydroxy paclitaxel is not available, the activity of other C-2 modified analogues provides a basis for comparison. The following interactive data table summarizes the relative activities of some paclitaxel analogues, highlighting the sensitivity of the C-2 position to chemical modification.

| Compound | Modification | Relative Microtubule Assembly Activity |

|---|---|---|

| Paclitaxel | None (Reference) | 100% |

| Docetaxel | C-10 Acetyl group replaced by a hydroxyl group and the N-benzoyl group at C-3' replaced by a tert-butoxycarbonyl group | Intermediate between Paclitaxel and 2-debenzoyl-2-(m-azidobenzoyl)paclitaxel nih.gov |

| 2-debenzoyl-2-(m-azidobenzoyl)paclitaxel | C-2 benzoyl group replaced with m-azidobenzoyl group | Substantially more active than Paclitaxel nih.gov |

Distinct Downstream Cellular Events

The primary cellular event following paclitaxel exposure is the stabilization of microtubules, which leads to a block in the G2/M phase of the cell cycle and subsequent cell death. nih.gov The potency of this effect is directly related to the drug's ability to stabilize microtubules. Given that modifications at the C-2 position can alter this primary activity, it is plausible that this compound would trigger a distinct cascade of downstream cellular events.

If the meta-hydroxylation of the C-2 benzoyl group leads to enhanced microtubule stabilization, as seen with 2-debenzoyl-2-(m-azidobenzoyl)paclitaxel, one could anticipate a more potent induction of mitotic arrest. nih.gov This heightened activity at the microtubule level could translate to a lower concentration of the drug being required to achieve the same level of cell cycle arrest.

Beyond the direct impact on mitotic arrest, paclitaxel is known to influence other cellular processes. For example, at concentrations too low to cause mitotic arrest, paclitaxel can induce multipolar divisions, leading to aneuploidy and cell death. molbiolcell.org The specific concentration at which these alternative cellular fates are triggered is dependent on the drug's interaction with the microtubule cytoskeleton. Therefore, a change in microtubule stabilization potency by this compound would likely shift the concentration-response curve for these downstream events.

Furthermore, paclitaxel has been shown to have effects on cellular signaling pathways, including the activation of protein kinases and the induction of apoptosis-related genes. The intensity and nature of these signaling cascades are often a direct consequence of the degree and duration of microtubule stabilization. A more potent analogue could potentially trigger these pathways more rapidly or robustly, leading to a different cellular outcome compared to the parent compound. Low doses of paclitaxel have also been found to have immunomodulatory effects, such as altering the phenotype of macrophages. spandidos-publications.com It is conceivable that a modification like hydroxylation at the C-2 position could fine-tune these non-cytotoxic activities.

Structure Activity Relationship Sar Studies of 2 M Hydroxy Paclitaxel and Its Analogs

Elucidation of the Role of the 2-M-Hydroxy Group in Tubulin Binding

The superior activity of paclitaxel (B517696) analogs with meta-substituents on the C-2 benzoyl ring, such as 2-M-Hydroxy paclitaxel, points to a crucial role for this position in optimizing the drug's interaction with the tubulin binding pocket.

The paclitaxel binding site on β-tubulin is a deep hydrophobic cleft. pnas.org The C-2 benzoyl group is known to bind within a hydrophobic pocket of this site. pnas.orgnih.gov While the primary interactions of the unsubstituted benzoyl group are hydrophobic, the introduction of a hydroxyl group at the meta-position offers the potential for a new hydrogen bonding interaction. pnas.orgnih.gov This additional hydrogen bond, likely with an amino acid residue lining the pocket, could increase the binding affinity of the analog for tubulin, thereby enhancing its microtubule-stabilizing activity. Fluorescence-based studies of related analogs suggest that the C-2 benzoyl group, while in a hydrophobic environment, could indeed participate in hydrogen bonding. nih.gov The enhanced tubulin polymerization and cytotoxic activity of meta-substituted analogs strongly support the hypothesis that this position is key to forming an additional, stabilizing interaction within the binding site. nih.gov

The biological activity of paclitaxel is intrinsically linked to its ability to adopt a specific "T-shaped" conformation when bound to tubulin. pnas.org In this conformation, the C-2 benzoyl group is positioned nearly equidistant from the two phenyl rings on the C-13 side chain. pnas.org Molecular modeling suggests that modifications to the C-2 benzoyl ring can influence this conformation. An optimally positioned substituent, such as a meta-hydroxyl group, may serve to reinforce the bioactive T-shaped structure. By engaging in favorable interactions within the binding pocket, the 2-M-Hydroxy group could help to lock the entire molecule into its most effective orientation, thereby improving its ability to promote and stabilize microtubule assembly.

Impact of Hydroxylation Position on Biological Activity

The location of a hydroxyl group on the paclitaxel scaffold is a critical determinant of its biological function. Hydroxylation that occurs as part of the drug's natural metabolism typically leads to a significant reduction in activity, whereas synthetic placement of a hydroxyl group at a strategic position, such as the meta-position of the C-2 benzoyl ring, can enhance it.

In stark contrast, the synthetic analog this compound demonstrates superior biological activity compared to the parent compound. This highlights a key SAR principle: the specific location of the hydroxyl modification dictates its effect on the molecule's efficacy.

| Compound | Typical Biological Activity (Relative to Paclitaxel) | Role |

|---|---|---|

| Paclitaxel | Baseline | Parent Drug |

| This compound | More Active | Synthetic Analog |

| 6α-Hydroxypaclitaxel | Significantly Less Active / Inactive | Major Metabolite |

| 3'-p-Hydroxypaclitaxel | Less Active | Metabolite |

Note: The relative activities are based on compiled findings from SAR studies. nih.govnih.gov Specific IC50 values can vary between cell lines and assays.

The position of substitution on the C-2 benzoyl ring has a profound impact on biological activity. A systematic comparison of hydroxylated analogs at the ortho, meta, and para positions reveals a clear and consistent SAR trend. Analogs with para-substituents are substantially less active than paclitaxel. pnas.org Conversely, ortho-substituted analogs show comparable or slightly improved activity, while meta-substitution consistently results in analogs with the most enhanced potency in both tubulin polymerization and cytotoxicity assays. pnas.orgnih.gov This demonstrates a distinct preference for substitution at the meta-position for optimal interaction with the tubulin binding site.

| Compound | Relative Cytotoxicity (Compared to Paclitaxel) | Relative Tubulin Assembly Activity (Compared to Paclitaxel) |

|---|---|---|

| Paclitaxel (unsubstituted) | 1x | 1x |

| 2-O-Hydroxy paclitaxel (ortho) | ~1.5x | ~1.4x |

| This compound (meta) | ~2.5x | ~2.0x |

| 2-P-Hydroxy paclitaxel (para) | ~0.2x | ~0.1x |

Note: Values are approximate and represent a synthesis of data reported in comprehensive SAR studies to illustrate the trend. pnas.orgnih.gov Actual values are assay-dependent.

Influence of Adjacent Functional Groups on 2-M-Hydroxy Activity

Role of the C-13 Side Chain Modifications

The ester side chain at the C-13 position of the taxane (B156437) core is widely recognized as crucial for the cytotoxic activity of paclitaxel and its analogs. nih.gov Modifications to this chain can significantly alter the compound's binding affinity to microtubules.

Key findings from research on paclitaxel analogs indicate:

The 2'-Hydroxyl Group: This group is considered essential for activity. It is believed to form a critical hydrogen bond with the tubulin protein, significantly contributing to the binding affinity. nih.gov Studies have shown that the 2'-OH group may account for as much as 80% of the binding free energy of the entire C-13 side chain. nih.gov Its removal or acetylation leads to a dramatic decrease in activity. nih.gov

Substituents at C-3': A variety of hydrophobic groups can be substituted at the C-3' position while maintaining high activity, provided the correct stereochemistry is preserved. nih.gov

| Modification to C-13 Side Chain | Effect on Activity | Reference |

|---|---|---|

| Removal of 2'-OH group (2'-deoxy-PTX) | >100-fold decrease in microtubule affinity | nih.gov |

| Acetylation of 2'-OH group | Abolishes microtubule binding | nih.gov |

| Removal of 3'-N-benzoyl and 2'-OH groups | No detectable microtubule binding activity | nih.gov |

| Replacement of 3'-N-benzoyl with other hydrophobic groups | Can yield highly active taxanes | nih.gov |

Effects of Taxane Core Modifications

The tetracyclic taxane core is the scaffold upon which the critical functional groups are arranged. Modifications to this core can influence the molecule's conformation, solubility, and interaction with the tubulin binding pocket. researchgate.net

C-2 Benzoate Group: The C-2 benzoyl group is a primary determinant of activity, and it is considered an essential group for microtubule binding. researchgate.net The introduction of a meta-hydroxy group, as in this compound, alters the electronic properties of this aromatic ring. This modification could potentially form new hydrogen bonds within the binding pocket, thereby influencing binding affinity. Studies on a closely related analog, a C-2 m-methoxybenzoyl paclitaxel, have been conducted to explore the conformational space and interaction with tubulin. nih.gov

C-4 Acetyl Group: Modifications at the C-4 position are generally well-tolerated, although only small substituents are favored. researchgate.net This position has been a target for attaching hydrophilic moieties to improve water solubility. vt.edu

C-7 Hydroxyl Group: The C-7 hydroxyl group is important for activity, and its modification can affect the conformation of the taxane ring. It is known to form a hydrogen bond with Arg369 in the tubulin binding site. mdpi.com

C-10 Position: The C-10 moiety of paclitaxel is not thought to be directly involved in interactions with microtubules. nih.gov However, modifications at this position can influence the molecule's susceptibility to metabolic enzymes and its interaction with drug efflux pumps like P-glycoprotein, which can affect drug resistance. nih.gov

| Modification to Taxane Core | Effect on Activity | Reference |

|---|---|---|

| Modification of C-2 benzoate | Highly sensitive; essential for activity | researchgate.net |

| Modification of C-4 acetate | Tolerates small substituents | researchgate.net |

| Modification of C-7 hydroxyl | Important for activity and conformation | mdpi.com |

| Modification of C-10 acetate | Not directly involved in tubulin binding but can affect drug resistance | nih.gov |

Computational Chemistry and Molecular Modeling in SAR Analysis

Computational techniques are invaluable tools for understanding the three-dimensional interactions between paclitaxel analogs and their tubulin target at an atomic level. These methods allow for the rational design of new derivatives with potentially improved properties.

Molecular Docking Simulations of Ligand-Receptor Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, in this case, this compound within the taxane binding site on β-tubulin. nih.gov

Docking studies help to:

Visualize Binding Poses: They provide a static model of how the molecule fits into the binding pocket. The taxane binding site is a hydrophobic pocket on the interior surface of the microtubule. mdpi.com

Identify Key Interactions: These simulations can identify specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, docking studies of paclitaxel-benzoxazole hybrids showed hydrogen bonds with Asn18 and Asn228 and pi-alkyl bonds with Val78 and Tyr224. nih.gov

Guide Analog Design: By understanding the binding mode, new analogs can be designed to optimize these interactions. The introduction of the meta-hydroxy group on the C-2 benzoyl ring of this compound would be a key focus in docking simulations to see if it forms favorable new interactions with polar residues in the pocket.

Quantum Chemical Calculations of Electronic Properties

Quantum chemistry calculations are used to determine the electronic properties of a molecule, which govern its reactivity and intermolecular interactions. nih.gov These methods can be applied to this compound to understand how the meta-hydroxy substitution affects its properties.

Applications include:

Calculating Partial Charges: Determining the charge distribution across the molecule helps to explain electrostatic interactions with the protein target.

Predicting Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's chemical reactivity.

Determining Conformational Energies: Quantum calculations can determine the relative stability of different conformations of the molecule, helping to identify the most likely bioactive conformation. acs.org

Molecular Dynamics Simulations to Understand Binding Stability

While molecular docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov These simulations model the movement of atoms and molecules, providing insights into the stability of the binding and the conformational changes that may occur.

MD simulations on the this compound-tubulin complex would aim to:

Assess Binding Stability: By tracking the position and orientation of the ligand in the binding pocket over the course of the simulation, researchers can assess the stability of the predicted binding mode. mdpi.com

Analyze Conformational Changes: MD can reveal how the binding of the ligand induces conformational changes in the tubulin protein, particularly in flexible regions like the M-loop, which is crucial for microtubule stabilization. mdpi.comnih.gov

Calculate Binding Free Energy: Advanced MD simulation techniques can be used to calculate the binding free energy, providing a quantitative measure of the binding affinity that can be compared with experimental data. researchgate.net Studies have revealed that the 2'-OH group of paclitaxel can form a persistent hydrogen bond with the D26 residue of tubulin, and the absence of this interaction can account for differences in binding free energy. nih.gov

Analytical and Biochemical Methodologies for Characterizing 2 M Hydroxy Paclitaxel

Spectroscopic Techniques for Structural Elucidation of Hydroxylated Paclitaxels

Spectroscopic methods are indispensable for determining the molecular structure of paclitaxel (B517696) and its hydroxylated derivatives. These techniques probe the interaction of molecules with electromagnetic radiation, revealing detailed information about atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules, including complex natural products like paclitaxel and its metabolites. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

In the analysis of hydroxylated paclitaxels, NMR is crucial for pinpointing the exact position of the hydroxyl group on the paclitaxel skeleton. Techniques such as 1H NMR and 13C NMR, along with two-dimensional methods like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), allow researchers to map out the complete proton and carbon framework. For instance, the introduction of a hydroxyl group causes characteristic shifts in the NMR signals of nearby protons and carbons, enabling its precise localization. NMR studies have been instrumental in confirming the structure of metabolites like 6α-hydroxypaclitaxel. nih.gov Furthermore, NMR has been used to determine the conformational preferences of the C-13 side chain of paclitaxel in solution, which is a critical aspect of its biological activity. nih.gov

Mass Spectrometry (MS) for Characterization and Quantification

Mass Spectrometry (MS) is a cornerstone technique for the analysis of paclitaxel and its hydroxylated metabolites due to its high sensitivity and specificity. It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition. When coupled with tandem mass spectrometry (MS/MS), it provides structural information through the analysis of fragmentation patterns.

For hydroxylated paclitaxels, electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecular ions [M+H]+ with minimal fragmentation. nih.govresearchgate.net In MS/MS experiments, this precursor ion is fragmented to produce characteristic product ions. The fragmentation of paclitaxel often involves dehydration and cleavage of ester bonds, yielding stable fragments that can be used for structural confirmation. researchgate.net

MS, particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the quantification of paclitaxel and its metabolites in complex biological matrices like plasma. nih.govnih.gov These methods offer excellent linearity, accuracy, and low limits of quantification (LLOQ), often in the low ng/mL range. nih.govresearchgate.net

Table 1: Examples of MS Parameters for Paclitaxel Metabolite Analysis

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Linearity Range (ng/mL) | Reference |

|---|---|---|---|---|---|

| Paclitaxel (PTX) | Positive ESI | 854 | 286 | 1 - 10000 | plos.orgnih.gov |

| 6α-hydroxypaclitaxel (6α-OH-PTX) | Positive ESI | 870 | 286 | 1 - 1000 | plos.orgnih.gov |

| p-3'-hydroxypaclitaxel (3'-p-OH-PTX) | Positive ESI | 870 | 302 | 0.25 - 500 | nih.govresearchgate.net |

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides high-resolution data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation.

The crystal structure of paclitaxel has been determined, offering insights into the conformational preferences of the taxane (B156437) ring and its side chains. nih.gov This structural information is vital for understanding its interaction with its biological target, β-tubulin. mdpi.com While a crystal structure for 2-M-Hydroxy paclitaxel specifically may not be publicly available, the methodology remains the most powerful tool for establishing its solid-state conformation. The analysis involves crystallizing the purified compound and analyzing the diffraction pattern of X-rays passing through the crystal. For paclitaxel, diffraction patterns exhibit characteristic sharp peaks that confirm its crystalline nature. researchgate.net This structural data can be crucial for structure-activity relationship studies and for the design of new paclitaxel analogs. nih.gov

Chromatographic Separation and Purification Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating and purifying hydroxylated paclitaxel metabolites from complex biological samples or synthetic reaction mixtures, as well as for their quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation, purification, and quantification of paclitaxel and its metabolites. unesp.br The method utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of acetonitrile (B52724) and water), is the standard approach for analyzing paclitaxel derivatives. nih.govsigmaaldrich.comnih.gov Separation is achieved by carefully controlling the composition of the mobile phase, often using a gradient elution program. nih.gov Detection is commonly performed using ultraviolet (UV) absorbance at a wavelength of 227 nm or by mass spectrometry for enhanced sensitivity and specificity. sigmaaldrich.comconicet.gov.ar HPLC methods are validated for linearity, precision, accuracy, and robustness to ensure reliable quantification. plos.orgnih.gov

Table 2: Examples of HPLC Conditions for Paclitaxel and Metabolite Separation

| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |

|---|---|---|---|---|

| Ascentis Express F5 (15 cm x 4.6 mm, 5 µm) | Water:Acetonitrile (60:40) | 1.5 | UV, 227 nm | sigmaaldrich.com |

| Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm) | Acetonitrile:Water (50:50) | 1.0 | UV, 227 nm | conicet.gov.ar |

| UHPLC XB-C18 (50 mm x 2.1 mm, 1.8 µm) | Water (0.1% formic acid):Methanol (0.1% formic acid) (20:80) | 0.2 | MS/MS | nih.gov |

| SunFire C18 (150 mm x 2.1 mm, 3.5 µm) | Gradient of 0.1% formic acid in water and acetonitrile | Not specified | MS/MS | plos.orgresearchgate.net |

Future Research Directions and Applications of 2 M Hydroxy Paclitaxel

Design and Synthesis of Novel Analogs Based on the 2-M-Hydroxy Paclitaxel (B517696) Structure

The synthesis of paclitaxel and its derivatives is a complex undertaking, yet it offers numerous opportunities for chemical modification to improve its pharmacological properties. nih.gov The design and synthesis of novel analogs based on the 2-M-Hydroxy paclitaxel structure would be a primary focus of future research. The introduction of a hydroxyl group at the 2-meta position of the benzoyl group could serve as a new anchor point for further chemical modifications.

One promising approach involves the creation of a library of this compound derivatives through semi-synthesis from baccatin (B15129273) III, a more readily available precursor. google.com This strategy would allow for the systematic exploration of structure-activity relationships (SAR). For instance, the 2'-hydroxyl group of paclitaxel is known to be crucial for its biological activity. nih.govnih.gov Investigating how a 2-M-hydroxyl group might influence the conformation and binding affinity of the entire molecule to β-tubulin would be a key area of study.

Furthermore, the synthesis of simplified paclitaxel analogs, designed to mimic the bioactive conformation of the parent molecule, has been an area of active research. nih.gov Applying this concept to this compound could lead to the development of less complex molecules that retain or even exceed the potency of the original compound. The table below outlines potential synthetic strategies for generating novel analogs.

| Synthetic Strategy | Description | Potential Advantages |

| Semi-synthesis from Baccatin III | Utilizing a readily available precursor to attach a modified side chain containing the 2-M-hydroxybenzoyl moiety. | Cost-effective and allows for rapid generation of diverse analogs. |

| Total Synthesis | Complete chemical synthesis of the this compound core and its derivatives. | Offers maximum flexibility for structural modifications and the creation of non-natural analogs. |

| Prodrug Development | Attaching promoieties to the 2-M-hydroxyl group to improve solubility, stability, or tumor-specific activation. | Enhanced drug delivery and reduced systemic toxicity. |

Exploration of Alternative Molecular Targets and Cellular Pathways

While the primary mechanism of action of paclitaxel is the stabilization of microtubules, leading to mitotic arrest and apoptosis, evidence suggests that it may also influence other cellular pathways. targetmol.com Future research on this compound should include a comprehensive exploration of its potential alternative molecular targets and effects on various cellular signaling cascades.

It is plausible that the introduction of a hydroxyl group at the 2-meta position could alter the drug's interaction with cellular proteins other than tubulin. For example, paclitaxel has been shown to affect the function of various kinases and transcription factors involved in cell proliferation and survival. Investigating whether this compound exhibits a differential activity profile on these secondary targets could uncover novel therapeutic applications.

Moreover, the metabolic stability and byproducts of this compound would be a critical area of investigation. The metabolism of paclitaxel can influence its efficacy and toxicity. mdpi.com Understanding how the 2-M-hydroxyl group affects its metabolic fate could provide insights into potential drug-drug interactions and patient-specific responses.

Utilization as a Biochemical Probe for Microtubule Biology

Fluorescently labeled paclitaxel analogs have proven to be invaluable tools for visualizing microtubule dynamics in living cells. thermofisher.com These biochemical probes allow for the real-time investigation of microtubule assembly, disassembly, and interaction with other cellular components. The development of a fluorescently tagged this compound could offer a new probe with potentially unique properties.

The 2-M-hydroxyl group could serve as a convenient site for the attachment of various fluorophores without significantly compromising the molecule's binding affinity for microtubules. This would enable high-resolution imaging studies to explore the subtle effects of this specific modification on microtubule structure and function.

Furthermore, photoaffinity labeling is a powerful technique to map the binding site of a drug on its target protein. dtic.mil A photoactivatable derivative of this compound could be synthesized to covalently crosslink with β-tubulin upon photoirradiation. Subsequent proteomic analysis could then precisely identify the amino acid residues in close proximity to the 2-M-hydroxybenzoyl moiety, providing a more detailed understanding of the paclitaxel-microtubule interaction.

| Probe Type | Application | Research Focus |

| Fluorescently Labeled this compound | Live-cell imaging of microtubule dynamics. | To observe the effects of the 2-M-hydroxyl group on microtubule assembly, stability, and transport. |

| Photoaffinity Probe | Mapping the drug-binding site on β-tubulin. | To identify the specific amino acid residues that interact with the 2-M-hydroxybenzoyl group. |

| Biotinylated Probe | Affinity purification of interacting proteins. | To isolate and identify novel binding partners of this compound. |

Development of Advanced In Vitro Models for Activity Assessment

Traditional two-dimensional (2D) cell culture models often fail to replicate the complex microenvironment of a solid tumor, leading to discrepancies between in vitro and in vivo drug efficacy. researchgate.net The development and utilization of advanced in vitro models will be crucial for the accurate assessment of this compound's activity.

Three-dimensional (3D) tumor spheroids, which mimic the cellular organization and physiological gradients of a tumor, offer a more clinically relevant platform for drug screening. mdpi.comnih.gov Evaluating the efficacy of this compound and its analogs in 3D spheroid models of various cancer types would provide a more accurate prediction of their in vivo performance.

Additionally, co-culture models that incorporate different cell types found in the tumor microenvironment, such as fibroblasts, endothelial cells, and immune cells, can provide valuable insights into how the tumor stroma influences drug response. nih.gov These models would be instrumental in understanding the potential immunomodulatory effects of this compound.

Collaborative Research Opportunities in Chemical Biology and Drug Discovery

The multifaceted nature of developing a novel therapeutic agent like this compound necessitates a collaborative approach. Synergies between academic research institutions, pharmaceutical companies, and contract research organizations (CROs) will be essential to advance its preclinical and clinical development. exelixis.compharmafocusamerica.com

Collaborations between synthetic chemists and chemical biologists will be vital for the rational design and synthesis of novel analogs and biochemical probes. researchgate.net Partnerships with cancer biologists and pharmacologists will be crucial for elucidating the compound's mechanism of action and evaluating its efficacy in advanced in vitro and in vivo models. noblelifesci.com

Furthermore, open-access initiatives and data-sharing platforms can accelerate the research process by allowing scientists from different disciplines to build upon each other's findings. Such collaborations will be instrumental in navigating the complex landscape of drug discovery and ultimately translating the therapeutic potential of this compound into clinical reality.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2-M-Hydroxy paclitaxel analogs, and how do reaction conditions influence yield and purity?

- Methodological Answer : Key steps include derivatization of the paclitaxel core using reagents like potassium bis(trimethylsilyl)amide for deprotonation and preparative thin-layer chromatography (PTLC) for purification . Optimizing solvent systems (e.g., N,N-dimethylformamide) and temperature gradients during synthesis can enhance yield (>80%) while minimizing side products. Characterization via NMR and HPLC-MS is critical to confirm structural integrity .

Q. How should researchers design in vitro assays to evaluate the cytotoxicity of this compound against multidrug-resistant (MDR) cancer cell lines?

- Methodological Answer : Use cell lines with confirmed P-glycoprotein overexpression (e.g., MCF-7/ADR) and compare IC₅₀ values to parental lines. Include controls with verapamil (a P-gp inhibitor) to assess MDR modulation. Dose-response curves (0.1–10 µM) over 72 hours, measured via MTT assays, are standard. Data interpretation should account for baseline apoptosis in untreated controls .

Q. What spectroscopic techniques are essential for characterizing the tubulin-binding affinity of this compound?

- Methodological Answer : Fluorescence spectroscopy (e.g., ANS displacement assays) and REDOR NMR are critical for studying interactions with β-tubulin. Fluorescence polarization can quantify binding constants (Kd), while REDOR NMR maps proximity between taxane sidechains and tubulin residues .

Advanced Research Questions

Q. How can molecular modeling and biophysical data reconcile discrepancies in the proposed binding conformation of this compound analogs?

- Methodological Answer : Combine molecular dynamics simulations with experimental data (e.g., REDOR NMR, crystallography) to validate pharmacophore models. For example, bridging the C-3 phenyl to C-4 positions (as in bridged analogs) improved tubulin polymerization by 40% compared to paclitaxel, aligning with predicted binding poses . Contradictions in activity data may arise from solvent-accessible surface area (SASA) variations in hydrophobic pockets .

Q. What experimental strategies optimize the pharmacokinetic profile of this compound in vivo, particularly regarding tissue retention and burst release?

- Methodological Answer : Lipid-based nanoparticles (e.g., glyceryl tridodecanoate/Brij 78 formulations) achieve sustained release (85% entrapment efficiency, <200 nm size). In vivo studies in nude mice show reduced burst release (<5% in 24 hours) and maintained therapeutic arterial tissue levels (>1.4 ng/g for 28 days) via slow dissolution from vessel surfaces .

Q. How do researchers address conflicting data on paclitaxel’s therapeutic window when delivered via coated balloons or nanoparticles?

- Methodological Answer : Distinguish between total drug levels (surface-bound vs. tissue-internalized) using radiometric tracing and LC-MS. For example, surface-retained paclitaxel in the CC group maintained a 3× higher concentration gradient into arterial walls than the AC group, explaining efficacy despite initial supratherapeutic levels .

Q. What combinatorial approaches enhance the efficacy of this compound in overcoming NRF2-mediated chemoresistance in gastric cancer?

- Methodological Answer : Co-target NRF2 via siRNA silencing (50 nM) alongside this compound (IC₅₀ 0.5 µM). Synergy is quantified via Chou-Talalay plots (combination index <1). In vitro models show 60% apoptosis in NRF2-silenced cells vs. 20% in controls, validated via caspase-3 activation .

Methodological & Data Analysis Questions

Q. What statistical frameworks are recommended for analyzing dose-response synergies in combination therapies involving this compound?

- Methodological Answer : Use the Bliss independence model or CompuSyn software for synergy scoring. For example, combining Withaferin A (WFA) with paclitaxel reduced IC₅₀ by 4-fold in MDA-MB-231 cells, with p-values <0.01 via two-way ANOVA .

Q. How should researchers validate the stability of this compound nanoparticles under physiological conditions?

- Methodological Answer : Conduct accelerated stability testing at 4°C and 37°C in PBS (pH 7.4) for 30 days. Monitor particle size (dynamic light scattering), zeta potential (±25 mV), and drug leakage (HPLC). Lyophilized formulations (e.g., BTM NPs) retain >90% efficacy post-rehydration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.